molecular formula C16H24O2 B164189 (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid CAS No. 29259-52-7

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid

Cat. No.: B164189
CAS No.: 29259-52-7
M. Wt: 248.36 g/mol
InChI Key: IVTCJQZAGWTMBZ-LTKCOYKYSA-N
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Description

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid that is hexadecanoic acid with unsaturation at positions 4, 7, 10 and 13. It is found in Daphnia galeata. It has a role as a Daphnia galeata metabolite. It is a polyunsaturated fatty acid, a long-chain fatty acid and a straight-chain fatty acid.
This compound is a natural product found in Ulva fasciata, Ulva linza, and Ulva lactuca with data available.

Biological Activity

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid is a polyunsaturated fatty acid (PUFA) characterized by its four double bonds located at the 4th, 7th, 10th, and 13th positions of the hexadecanoic acid chain. It is primarily found in various marine algae species and has garnered attention for its potential biological activities and health benefits.

  • Molecular Formula : C16H24O2
  • Molecular Weight : 248.36 g/mol
  • CAS Number : 29259-52-7
  • IUPAC Name : this compound

Sources

This compound is naturally occurring in several species of algae such as Ulva fasciata, Ulva linza, and Daphnia galeata .

As a PUFA, this compound plays a significant role in various biochemical pathways. It is known to influence:

  • Cell Membrane Fluidity : Enhancing the fluidity of cell membranes which can affect receptor activity and signal transduction.
  • Gene Expression : Modulating the expression of genes involved in inflammatory responses and cellular signaling pathways.
  • Inflammation Response : Acting as an anti-inflammatory agent through its metabolites .

Health Benefits

Research indicates that dietary intake of this compound may be associated with several health benefits:

  • Anti-inflammatory Effects : It has been shown to reduce inflammation markers in various studies.
  • Neuroprotective Properties : Potentially beneficial for brain health due to its role in maintaining membrane integrity and function.
  • Cancer Research : Some studies suggest that it may enhance the efficacy of certain chemotherapeutic agents like cisplatin .

Study on Marine Algae

A study highlighted that Undaria pinnatifida (Wakame) contains high levels of this compound and reported its ability to decrease the efficiency of cisplatin in cancer treatment . This suggests a complex interaction where this fatty acid may modulate drug responses.

Lipidomic Profiling

Another research focused on plasma lipidomic profiling using advanced extraction methods demonstrated the presence of this fatty acid in human plasma samples. The findings indicated its potential role as a biomarker for dietary intake of PUFAs and their effects on health .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveSupports brain health
Cancer treatmentModulates efficacy of chemotherapeutics
Membrane fluidityEnhances fluidity affecting receptor activity

Properties

IUPAC Name

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTCJQZAGWTMBZ-LTKCOYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29259-52-7
Record name 4,7,10,13-Hexadecatetraenoic acid, (all-Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029259527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 2
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 3
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 4
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 5
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid
Reactant of Route 6
(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid

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